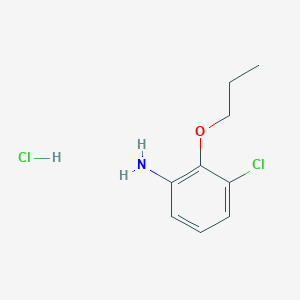

(3-chloro-2-propoxyphenyl)amine hydrochloride

Description

Structural Classification and IUPAC Naming Conventions

The compound (3-chloro-2-propoxyphenyl)amine hydrochloride belongs to the aromatic amine class of organic compounds, specifically categorized as a substituted aniline derivative. The molecular structure consists of a benzene ring bearing three distinct substituents: an amino group (-NH2), a chlorine atom, and a propoxy group (-OCH2CH2CH3). According to established nomenclature principles, this compound represents a disubstituted aniline with both electron-withdrawing (chlorine) and electron-donating (propoxy) groups affecting the electronic properties of the aromatic system.

The International Union of Pure and Applied Chemistry naming convention for this compound follows systematic nomenclature rules for substituted aromatic amines. The base structure is aniline (benzenamine), with substituents positioned at the 2- and 3- positions relative to the amino group. The propoxy substituent occupies the ortho position (2-position) to the amino group, while the chlorine atom is located at the meta position (3-position). This positioning creates a specific electronic environment that influences the compound's chemical and physical properties.

The systematic name "3-chloro-2-propoxyaniline" reflects the priority rules established by International Union of Pure and Applied Chemistry nomenclature, where the amino group serves as the principal functional group. The propoxy group, being an ether linkage, takes precedence over the halogen substituent in terms of naming priority. The molecular formula C9H12ClNO indicates nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the free base form.

When examining the hydrochloride salt form, the compound exhibits the molecular formula C9H13Cl2NO with a molecular weight of 222.112 grams per mole. This represents the protonated form of the amine functionality, where the basic nitrogen atom has accepted a proton from hydrochloric acid, forming the corresponding ammonium chloride salt. The formation of the hydrochloride salt significantly alters the compound's solubility properties and crystalline structure compared to the free base form.

Registry Identifiers and Alternative Nomenclature

The compound possesses multiple Chemical Abstracts Service registry numbers depending on its specific form and preparation method. The free base form of 3-chloro-2-propoxyaniline carries the Chemical Abstracts Service registry number 130566-29-9, while the hydrochloride salt form is assigned the registry number 1185057-51-5. These distinct identifiers reflect the different chemical entities formed through salt formation, demonstrating the importance of precise identification in chemical databases and regulatory systems.

| Form | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Free Base | 130566-29-9 | C9H12ClNO | 185.65 g/mol |

| Hydrochloride Salt | 1185057-51-5 | C9H13Cl2NO | 222.112 g/mol |

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name "benzenamine, 3-chloro-2-propoxy-, hydrochloride (1:1)" explicitly indicates the one-to-one stoichiometric relationship between the organic base and the hydrochloric acid component. This nomenclature style, commonly employed in chemical databases and regulatory documents, emphasizes the salt nature of the compound and provides clear structural information.

The compound also appears in various chemical supplier databases under different trade names and catalog identifiers. The Material Data Safety Sheet number MFCD08146631 provides standardized safety and handling information, while various supplier-specific catalog numbers facilitate commercial procurement. These multiple identification systems ensure comprehensive tracking and management of the compound across different chemical databases and commercial platforms.

International chemical identifier systems, including the Simplified Molecular Input Line Entry System representation "NC1=CC=CC(Cl)=C1OCCC", provide computer-readable structural information that enables automated database searching and molecular modeling applications. This standardized representation system facilitates international chemical communication and database management.

Historical Context in Chemical Literature

The development of substituted aniline chemistry traces its roots to the mid-nineteenth century industrial revolution, when aromatic amines gained prominence as synthetic intermediates for dye manufacturing. The specific combination of chlorine and alkoxy substituents found in this compound represents a more recent development in fine chemical synthesis, reflecting advances in selective aromatic substitution reactions and controlled functional group manipulation.

Historical chemical literature demonstrates the evolution of synthetic methodologies for preparing polysubstituted anilines. Early synthetic approaches relied on nitration-reduction sequences, where substituted nitrobenzenes were reduced to corresponding anilines. However, the specific substitution pattern present in 3-chloro-2-propoxyaniline requires more sophisticated synthetic strategies, including nucleophilic aromatic substitution reactions and selective functionalization techniques developed throughout the twentieth century.

The compound's emergence in modern chemical databases reflects the expanding scope of pharmaceutical and agrochemical research during the late twentieth and early twenty-first centuries. Substituted anilines with mixed electron-withdrawing and electron-donating substituents have found applications as synthetic intermediates for bioactive compounds, leading to increased interest in their preparation and characterization.

Patent literature from the pharmaceutical industry indicates growing interest in compounds containing similar structural motifs. The presence of both halogen and alkoxy substituents on aromatic amines has been associated with specific biological activities, driving research into systematic preparation methods and structural modifications. This has contributed to the standardization of nomenclature and registry systems for such compounds.

Contemporary chemical databases reflect the compound's position within broader families of substituted aromatic amines. The systematic cataloging of related structures, including 3-chloro-4-propoxyaniline and other positional isomers, demonstrates the methodical approach modern chemical research takes toward understanding structure-activity relationships in substituted aromatic systems.

The hydrochloride salt formation represents a standard pharmaceutical practice for improving the handling properties and bioavailability of basic compounds. This approach, developed throughout the pharmaceutical industry's evolution, ensures consistent formulation properties and facilitates purification processes. The specific documentation of the hydrochloride salt form in chemical databases reflects the maturity of salt selection strategies in modern pharmaceutical development.

Propriétés

IUPAC Name |

3-chloro-2-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHYCHDMKLRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with propyl bromide in the presence of a base to form 3-chloro-2-propoxy-aniline. This intermediate is then reacted with hydrochloric acid to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

(3-chloro-2-propoxyphenyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent, particularly as an antagonist for specific receptors. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Histamine H3 Receptor Antagonism

Research indicates that compounds similar to (3-chloro-2-propoxyphenyl)amine hydrochloride can act as antagonists or inverse agonists of the histamine H3 receptor (H3R). H3R plays a crucial role in modulating neurotransmitter release in the central nervous system, influencing cognitive functions and behaviors such as learning and attention .

- Potential Applications :

- Treatment of cognitive disorders

- Management of sleep/wake disorders

- Therapeutic strategies for obesity and pain management

The binding affinity of related compounds has been evaluated using competition binding assays, demonstrating significant interactions with H3R, which could lead to the development of novel therapeutics targeting these pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, showcasing its versatility as an intermediate in drug synthesis.

Enantioselective Synthesis

Recent advancements in synthetic chemistry have focused on developing enantioselective methods for producing compounds like this compound. These methods enhance the purity and efficacy of the final product, which is essential for pharmaceutical applications .

- Key Steps in Synthesis :

- Use of chiral catalysts to ensure high enantioselectivity

- Optimization of reaction conditions to improve yield and reduce by-products

Case Studies and Research Findings

Several studies have documented the pharmacological properties and synthetic approaches related to this compound.

Pharmacological Studies

In one study, derivatives of (3-chloro-2-propoxyphenyl)amine were synthesized and tested for their ability to bind to H3R. The results indicated that modifications to the basic structure could enhance receptor affinity and selectivity .

Synthesis Case Study

A notable case study involved the synthesis of a related compound using a multi-step process that included alkylation and amination reactions under controlled conditions. The resulting product exhibited desirable pharmacological properties, underscoring the importance of careful synthetic design in drug development .

Mécanisme D'action

The mechanism of action of (3-chloro-2-propoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares (3-chloro-2-propoxyphenyl)amine hydrochloride with five analogs, highlighting key structural and functional differences:

Key Observations:

- Hydrogen Bonding: Hydrochloride salts (e.g., ) form hydrogen-bonded networks with Cl⁻, influencing melting points and solubility. Bulky substituents like propoxy may reduce lattice stability, lowering melting points compared to rigid analogs . Electron-Withdrawing Groups: Fluorine () and trifluoromethyl groups enhance electronegativity, affecting receptor binding and metabolic stability .

Activité Biologique

(3-chloro-2-propoxyphenyl)amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and receptor-binding activities, supported by relevant data tables and case studies.

Synthesis and Structure

The synthesis of this compound involves the introduction of a propoxy group at the ortho position relative to the amine functionality on a chlorinated phenyl ring. The structural characteristics of this compound are crucial for its biological activity, particularly its lipophilicity and steric properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of (3-chloro-2-propoxyphenyl)amine exhibit significant antibacterial activity. For instance, a study highlighted that certain propoxy derivatives showed antibacterial efficacy comparable to or exceeding that of standard antibiotics like ampicillin. The mechanism of action is believed to be linked to the compound's interaction with bacterial membranes and metabolic pathways.

Table 1: Antibacterial Activity of Propoxy Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Comparison with Ampicillin |

|---|---|---|

| (3-chloro-2-propoxyphenyl)amine | 8 µg/mL | Comparable |

| Propoxy derivative A | 2 µg/mL | 4-fold higher |

| Propoxy derivative B | 5 µg/mL | Comparable |

The data indicates that modifications in the alkoxy chain length and branching significantly influence the antibacterial potency, suggesting that higher lipophilicity enhances membrane permeability and activity against Staphylococcus species .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed varying degrees of cytotoxic effects across different concentrations.

Table 2: Cytotoxicity Data

| Compound | LD50 (µM) | Toxicity Level |

|---|---|---|

| (3-chloro-2-propoxyphenyl)amine | 27.5 ± 0.5 | Low toxicity |

| Propoxy derivative C | 16.5 ± 0.8 | Moderate toxicity |

| Propoxy derivative D | 2.7 ± 0.7 | High toxicity |

The results indicate that while some derivatives exhibit low cytotoxicity (LD50 > 25 µM), others demonstrate significant toxicity at lower concentrations, necessitating careful consideration in therapeutic applications .

Receptor Binding Affinity

The compound's affinity for various receptors has also been investigated, particularly its interaction with histamine receptors. In binding assays, this compound showed moderate affinity for H3 receptors, indicating potential as an antagonist or inverse agonist in pharmacological applications.

Table 3: Receptor Binding Affinity

| Compound | Receptor Type | pKi Value |

|---|---|---|

| (3-chloro-2-propoxyphenyl)amine | H3 receptor | 6.6 |

| Reference Compound A | H3 receptor | 7.1 |

| Reference Compound B | H3 receptor | 7.9 |

These findings suggest that modifications to the compound's structure can enhance receptor selectivity and efficacy .

Case Studies

- In Vivo Efficacy : A study involving chick chorioallantoic membrane assays demonstrated that compounds structurally related to (3-chloro-2-propoxyphenyl)amine effectively inhibited angiogenesis and tumor growth in experimental models, highlighting their potential as anti-cancer agents .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might inhibit key metabolic pathways in bacteria, potentially through interference with amino acid biosynthesis or energy metabolism .

Q & A

Q. How do structural modifications (e.g., replacing chloro with fluoro) impact toxicity profiles?

- Methodological Answer : Synthesize fluoro analogs via halogen exchange (e.g., Balz-Schiemann reaction). Compare cytotoxicity (MTT assay) and genotoxicity (Ames test) profiles. Molecular dynamics simulations can predict metabolite interactions with detoxification enzymes (e.g., glutathione transferases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.